3-Phenylpropyl acetoacetate
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Overview
Description
3-Phenylpropyl acetoacetate is an organic compound with the molecular formula C13H16O3 It is an ester derived from acetoacetic acid and 3-phenylpropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpropyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with 3-phenylpropanol. This reaction typically requires a catalyst, such as pure silica or other catalytic materials, to facilitate the esterification process . The reaction conditions often involve heating the reactants to promote the formation of the desired ester while minimizing side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of phenylpropanoic acid or phenylacetone.
Reduction: Formation of 3-phenylpropanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
3-Phenylpropyl acetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl acetoacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetoacetic acid and 3-phenylpropanol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize intermediates and transition states during chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropyl acetate: An ester with similar structural features but different reactivity and applications.
Ethyl acetoacetate: A commonly used β-keto ester with a simpler structure.
Phenylpropanoic acid: A carboxylic acid derivative with similar functional groups.
Uniqueness
3-Phenylpropyl acetoacetate is unique due to the combination of the acetoacetate moiety and the phenylpropyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Biological Activity
3-Phenylpropyl acetoacetate is a compound of interest due to its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is an ester derived from acetoacetic acid and phenylpropyl alcohol. Its molecular formula is C13H16O3, and it has a molecular weight of 220.26 g/mol. The compound features a phenyl group attached to a propyl chain, which may influence its interaction with biological systems.
1. Enzymatic Utilization and Metabolism
Research has indicated that compounds related to acetoacetate, including this compound, can be utilized by various enzymes in metabolic pathways. The activities of enzymes involved in acetoacetate utilization have been studied in different tissues. For instance, 3-oxo acid CoA-transferase, the first enzyme in acetoacetate utilization, shows significant activity in the kidney and heart tissues of rats . This suggests that compounds like this compound may play a role in energy metabolism within these organs.
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of ketone bodies, including acetoacetate derivatives. These compounds have been shown to promote neuronal survival and may have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The administration of exogenous ketone bodies has been linked to improved cognitive performance and motor function, indicating a potential therapeutic role for this compound in neurological disorders.
Case Study 1: Ketogenic Diets and Cognitive Function
A study examining the effects of ketogenic diets on cognitive function found that participants consuming exogenous ketone bodies experienced significant improvements in memory and attention tasks. This suggests that compounds like this compound could enhance cognitive performance through their metabolic effects .
Case Study 2: Anti-diabetic Properties
Another area of research focuses on the anti-diabetic effects of compounds related to acetoacetate. In animal models, derivatives such as this compound demonstrated a reduction in blood glucose levels and improved insulin sensitivity, showing promise as therapeutic agents for managing diabetes .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-phenylpropyl 3-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
XPOCLMJKMPFRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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